

Application Notes and Protocols for DBCO-Azide Ligation Reactions

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Compound of Interest

Compound Name: DBCO-acid

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These application notes provide a comprehensive guide to performing DBCO-azide ligation reactions, a cornerstone of modern bioconjugation. This copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enables the efficient and specific covalent labeling of biomolecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2][3] Its biocompatibility and bioorthogonality make it an invaluable tool for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[3]

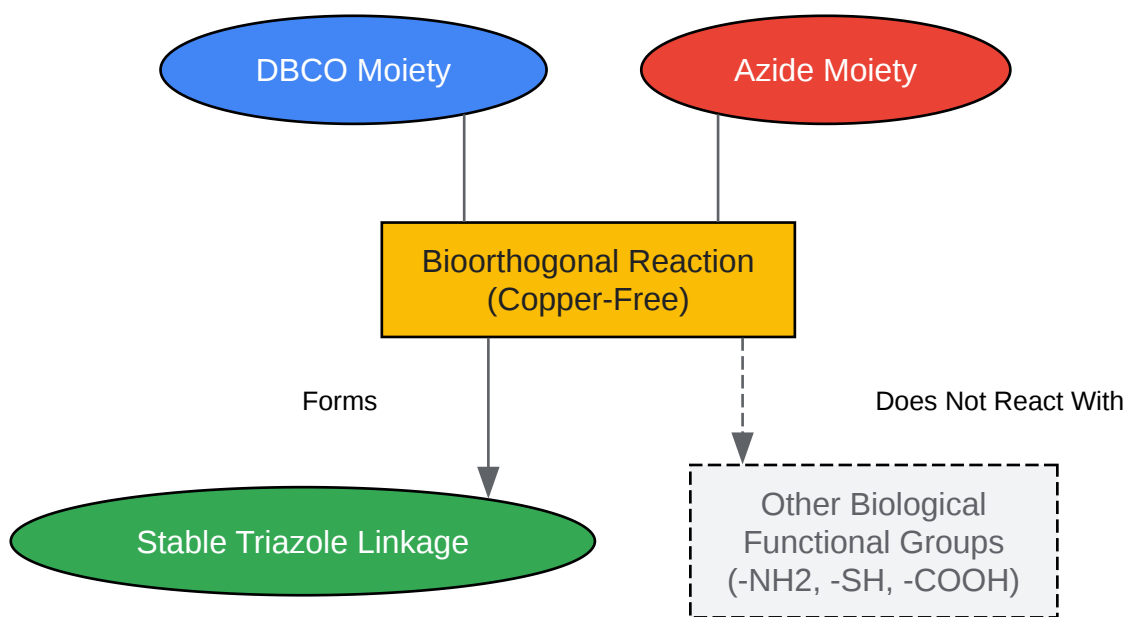
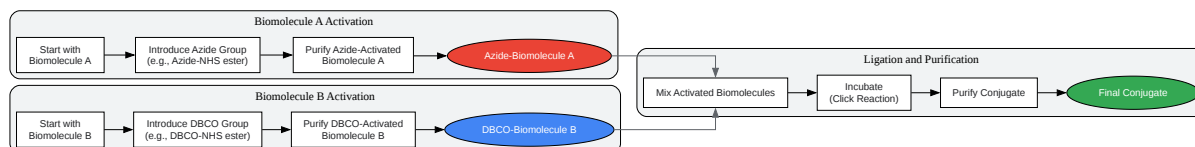
The reaction involves the specific and rapid formation of a stable triazole linkage between a dibenzocyclooctyne (DBCO)-functionalized molecule and an azide-functionalized molecule.[2][4] This process is characterized by high efficiency, often proceeding to quantitative yields under mild, aqueous conditions.[5]

Experimental Workflow Overview

The general workflow for a DBCO-azide ligation reaction consists of three main stages:

- Activation of Biomolecule A with an Azide Moiety: Introduction of an azide group onto the first biomolecule of interest.
- Activation of Biomolecule B with a DBCO Moiety: Covalent attachment of a DBCO group to the second biomolecule.

- Copper-Free Click Reaction and Purification: Mixing of the two activated biomolecules to initiate the ligation, followed by purification of the resulting conjugate.[5]



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